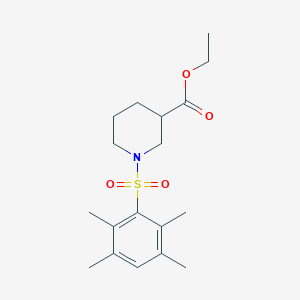
Ethyl 1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine-3-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine-3-carboxylate typically involves multiple steps. One common method includes the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with piperidine-3-carboxylic acid ethyl ester under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohols, and substituted piperidine compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ester group can be hydrolyzed to release the active piperidine derivative, which can then interact with various biological targets.
Comparación Con Compuestos Similares
Ethyl 1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine-4-carboxylate: Similar structure but with a different position of the carboxylate group.
Methyl 1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
1-(2,3,5,6-Tetramethylphenyl)sulfonylpiperidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the variations in their functional groups.
Propiedades
Número CAS |
736979-92-3 |
|---|---|
Fórmula molecular |
C18H27NO4S |
Peso molecular |
353.5g/mol |
Nombre IUPAC |
ethyl 1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine-3-carboxylate |
InChI |
InChI=1S/C18H27NO4S/c1-6-23-18(20)16-8-7-9-19(11-16)24(21,22)17-14(4)12(2)10-13(3)15(17)5/h10,16H,6-9,11H2,1-5H3 |
Clave InChI |
FYFAIFOZTHGUNF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C |
SMILES canónico |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















